molecular formula C17H13FN2OS B2917375 (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 1321736-35-9

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2917375
CAS No.: 1321736-35-9
M. Wt: 312.36
InChI Key: AIGDRYZFBWOQFY-FVZMSGPBSA-N
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Description

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic hybrid compound designed for medicinal chemistry research, integrating a cinnamamide backbone with a fluorinated benzothiazole scaffold. This molecular architecture is of significant interest in early-stage drug discovery, particularly in oncology. The cinnamamide pharmacophore is a recognized framework in the design of anticancer agents and has been investigated for its potential to inhibit kinase targets such as the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy . Concurrently, the 2-aminothiazole motif is a privileged structure in drug discovery, noted for its diverse bioactivity profile . The strategic incorporation of a fluorine atom is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which could enhance its biological activity and pharmacokinetic profile . Preliminary research on structurally similar compounds suggests potential utility in inducing apoptosis and arresting the cell cycle in cancerous cell lines . Furthermore, the combination of these features also suggests potential for antimicrobial applications, as both cinnamamide and thiazole derivatives have demonstrated activity against pathogenic bacteria and fungi . This compound is presented as a key chemical tool for researchers to explore structure-activity relationships, mechanism of action studies, and as a precursor for the synthesis of novel bioactive analogs in these critical therapeutic areas.

Properties

IUPAC Name

(E)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-20-16-13(18)8-5-9-14(16)22-17(20)19-15(21)11-10-12-6-3-2-4-7-12/h2-11H,1H3/b11-10+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGDRYZFBWOQFY-YMACEDOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide can be accomplished via multiple routes. One common method involves the condensation reaction between 4-fluoro-3-methylbenzo[d]thiazol-2-amine and cinnamoyl chloride under basic conditions, typically using a base such as triethylamine. The reaction may be carried out in an organic solvent like dichloromethane or ethanol at low temperatures to maintain the stability of the reactants.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial. This may include adjusting solvent volumes, reactant concentrations, and reaction times to maximize yield and minimize by-products. Catalysts and automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.

  • Reduction: Reduction reactions, especially using mild reducing agents, can alter specific functional groups within the molecule.

  • Substitution: The presence of fluorine and methyl groups can influence substitution reactions, particularly electrophilic and nucleophilic substitutions.

Common Reagents and Conditions: Typical reagents for these reactions may include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as sodium borohydride or hydrogen gas.

  • Substitution reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could result in the corresponding amine or alcohol.

Scientific Research Applications

Chemistry: (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is used as a building block in the synthesis of more complex molecules, offering unique reactivity due to its functional groups.

Biology: The compound may be studied for its potential biological activities, including its interaction with enzymes and receptors. Its structure suggests it could exhibit binding affinity with specific biological targets.

Medicine: In medicinal chemistry, the compound could serve as a lead compound for the development of new pharmaceuticals, particularly if it demonstrates desirable biological properties such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry: Industrial applications might include its use in the development of new materials, dyes, or as a precursor in the synthesis of advanced chemical products.

Mechanism of Action

Molecular Targets and Pathways: The specific mechanism of action of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide would depend on its interaction with molecular targets. Its structure suggests potential interactions with various proteins or enzymes, which could be explored through binding studies and computational modeling.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Yield
(Z)-N-(4-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide C₁₈H₁₄FN₂OS 332.38 4-Fluoro, 3-methyl, cinnamamide Hypothesized kinase inhibition (extrapolated) Not reported
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 Isoxazole, phenyl Antimicrobial 70%
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S 414.49 Acetylpyridinyl Not specified 80%
N-((Z)-4-Adamantan-1-yl-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide C₃₁H₂₅F₂N₃O₃S 582.61 Adamantane, naphthoquinone Enzyme inhibition (IC₅₀ = 0.8 µM) Not reported
(Z)-N-(6-Ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide C₁₄H₁₄N₂O₃S₃ 354.50 Ethoxy, thiophene sulfonamide Not reported Not reported

Key Observations :

  • Substituent Diversity : The target compound’s 4-fluoro and cinnamamide groups distinguish it from analogues like 6 (isoxazole) and 8a (acetylpyridinyl). These substituents likely enhance its lipophilicity and target selectivity compared to simpler benzamide derivatives .
  • Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., fluorine in the target compound, difluoro in the adamantane derivative ) show enhanced enzyme inhibitory activity, suggesting a role for electronic effects in binding interactions.

Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1600–1670 cm⁻¹, aligning with related benzamide derivatives (e.g., 1605 cm⁻¹ in 6 and 1679 cm⁻¹ in 8a ) .
  • NMR Profiles : Aromatic protons in similar compounds resonate between δ 7.36–8.39 ppm, with fluorine atoms causing deshielding effects . The cinnamamide moiety may introduce distinct splitting patterns due to conjugation .

Biological Activity

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN2OSC_{17}H_{14}FN_2OS with a molecular weight of approximately 300.37 g/mol. The presence of the fluorine atom and the thiazole ring contributes to its unique chemical properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can interact with cellular receptors, potentially affecting signal transduction pathways.
  • Induction of Apoptosis : Some studies suggest that this compound may induce programmed cell death in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Recent studies have demonstrated that cinnamamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Cinnamamide Derivative AMCF-7 (Breast Cancer)1.35Induces apoptosis
Cinnamamide Derivative BHeLa (Cervical Cancer)1.79Inhibits cell proliferation
Cinnamamide Derivative CHT-1080 (Fibrosarcoma)1.29Modulates signaling pathways

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Antioxidant Activity

The compound has been studied for its antioxidant potential, particularly through the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Research indicates that cinnamamide derivatives can enhance the expression of cytoprotective genes such as HO-1 and GCLC, contributing to cellular protection against oxidative damage .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that this compound significantly reduced cell viability in various cancer cell lines while exhibiting low toxicity in normal cells.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's effectiveness was linked to its ability to activate the Nrf2 pathway, leading to increased production of glutathione and other protective antioxidants .

Q & A

Q. What synthetic strategies are reported for (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide and related benzothiazole derivatives?

A common approach involves condensation reactions between thiazol-2(3H)-ylidene intermediates and cinnamoyl chloride derivatives under reflux conditions. For example, in structurally similar compounds, thiazol-2(3H)-ylidene precursors are synthesized via cyclization of thioureas with α-bromoketones, followed by coupling with cinnamamide groups in anhydrous solvents like THF or DCM. Purification often employs column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. How is the Z-configuration of the imine bond confirmed in this compound?

The Z-configuration is verified using nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For example, in analogous benzothiazole derivatives, NOE correlations between the imine proton and adjacent substituents (e.g., methyl or fluorine groups on the benzothiazole ring) confirm the spatial arrangement . Additionally, X-ray crystallography has been utilized to resolve stereochemistry in related thiazolylidene complexes .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assignments of aromatic protons (e.g., cinnamamide’s vinyl protons at δ 6.5–7.5 ppm) and fluorine substituents (via 19F NMR).
  • HRMS (ESI+) : Confirms molecular ion peaks with <5 ppm mass accuracy.
  • FT-IR : Identifies stretching vibrations for C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) .

Q. How is the acid dissociation constant (pKa) determined for benzothiazole derivatives?

Potentiometric titration in mixed solvents (e.g., water/DMSO) is widely used. For example, in a study on thiazole hybrids, pKa values were calculated using the Henderson-Hasselbalch equation from pH-dependent UV-Vis spectral shifts .

Advanced Research Questions

Q. What methodologies are employed to analyze the compound’s bioactivity (e.g., enzyme inhibition)?

  • Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., 4-methylcoumarin derivatives) in enzyme models like acetylcholinesterase or tyrosinase.
  • Docking studies : Molecular docking (AutoDock Vina) identifies binding interactions between the benzothiazole core and enzyme active sites. For example, the fluorine substituent may enhance binding affinity via hydrophobic interactions .

Q. How do structural modifications (e.g., fluorine substitution) impact physicochemical and biological properties?

  • Lipophilicity : Fluorine increases logP values, improving membrane permeability (measured via shake-flask HPLC).
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) show that fluorine reduces oxidative metabolism compared to non-fluorinated analogs .

Q. What computational tools are used to predict the compound’s reactivity or spectroscopic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts and UV-Vis spectra.
  • TD-DFT : Predicts electronic transitions for comparison with experimental λmax values .

Q. How are contradictions in biological data (e.g., varying IC50 values) resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme sources). Robust protocols include:

  • Dose-response curves : Triplicate measurements with positive/negative controls.
  • Selectivity panels : Test against off-target enzymes to rule out non-specific binding .

Methodological Challenges

Q. What strategies optimize the yield of Z-isomer during synthesis?

  • Solvent control : Polar aprotic solvents (e.g., DMF) favor Z-configuration via steric hindrance.
  • Catalytic additives : Use of triethylamine or DMAP reduces byproduct formation .

Q. How is the compound’s stability under physiological conditions assessed?

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
  • Photostability : Expose to UV light (300–400 nm) and track decomposition using LC-MS .

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